Z-Asp(OBzl)-OH Z-Asp(OBzl)-OH
Brand Name: Vulcanchem
CAS No.: 3479-47-8
VCID: VC21545947
InChI: InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)
SMILES: C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol

Z-Asp(OBzl)-OH

CAS No.: 3479-47-8

Cat. No.: VC21545947

Molecular Formula: C19H19NO6

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Asp(OBzl)-OH - 3479-47-8

Specification

CAS No. 3479-47-8
Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
IUPAC Name 4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)
Standard InChI Key VUKCNAATVIWRTF-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Properties and Structure

Structural Characteristics

Z-Asp(OBzl)-OH features a central aspartic acid core with two key protecting groups. The Z (benzyloxycarbonyl) group protects the amino terminus, while the OBzl (benzyl ester) group protects the beta-carboxyl function of aspartic acid. The alpha-carboxyl group remains unprotected and available for peptide bond formation.

Physical and Chemical Properties

Z-Asp(OBzl)-OH exhibits distinct physical and chemical properties that are important for its applications in chemical synthesis:

PropertyValue
CAS Number3479-47-8
Molecular FormulaC₁₉H₁₉NO₆
Molecular Weight357.4 g/mol
SMILES NotationC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
AppearanceCrystalline solid
SolubilitySoluble in organic solvents like DMSO

The compound's reactivity is primarily determined by its free alpha-carboxyl group, which can participate in peptide coupling reactions. The protected groups remain stable under mild reaction conditions but can be selectively removed under specific conditions to allow for further chemical modifications .

Stock Solution Preparation

For laboratory use, Z-Asp(OBzl)-OH can be prepared in various concentrations depending on the research requirements:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.798 mL13.9899 mL27.9799 mL
5 mM0.5596 mL2.798 mL5.596 mL
10 mM0.2798 mL1.399 mL2.798 mL

These calculations provide researchers with precise guidance for preparing solutions of specific concentrations for experimental work .

Synthesis Methods

Conventional Synthesis

Z-Asp(OBzl)-OH is typically synthesized through the benzyloxycarbonylation of H-Asp(OBzl)-OH using the Schotten-Bauman reaction. This process employs benzyloxycarbonyl chloride in the presence of bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) .

The reaction proceeds as follows:

  • H-Asp(OBzl)-OH reacts with benzyloxycarbonyl chloride

  • The base (NaHCO₃ or Na₂CO₃) facilitates the reaction by neutralizing the hydrogen chloride produced

  • Z-Asp(OBzl)-OH is formed as the primary product

It's important to note that this reaction can also produce Z-Asp(OBzl)-Asp(OBzl)-OH as a side product. The extent of this dipeptide formation varies depending on the base used: approximately 10% when using NaHCO₃ and about 20% with Na₂CO₃ .

Side Product Considerations

A significant challenge in the synthesis of Z-Asp(OBzl)-OH is distinguishing it from the dipeptide side product Z-Asp(OBzl)-Asp(OBzl)-OH. Research has shown that the melting point, rotation value, and Rf values upon thin-layer chromatography of both compounds are remarkably similar, making separation and purification potentially difficult . This similarity necessitates careful analytical approaches to ensure the purity of the final product.

Applications and Research Findings

Peptide Synthesis Applications

Z-Asp(OBzl)-OH serves as a crucial building block in peptide synthesis, particularly for creating peptides that contain aspartic acid residues. Its specific protection pattern allows for controlled coupling reactions, making it valuable in the synthesis of:

  • Bioactive peptides

  • Pharmaceutical intermediates

  • Research peptides for structure-activity relationship studies

  • Peptide-based materials

The compound's selective protection scheme allows researchers to create peptide bonds at the alpha-carboxyl group while maintaining protection at other reactive sites, thus enabling regioselective peptide synthesis .

Role in Dipeptide Formation

Research has demonstrated that Z-Asp(OBzl)-OH can participate in dipeptide formation reactions. During the benzyloxycarbonylation process, some Z-Asp(OBzl)-OH molecules can react with H-Asp(OBzl)-OH to form the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH. This reaction pathway provides insights into peptide bond formation mechanisms and has implications for the development of more efficient peptide synthesis strategies .

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